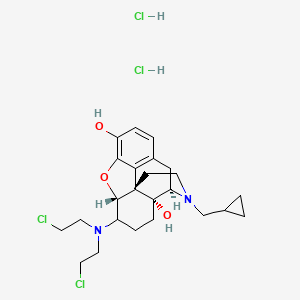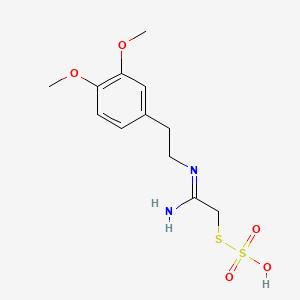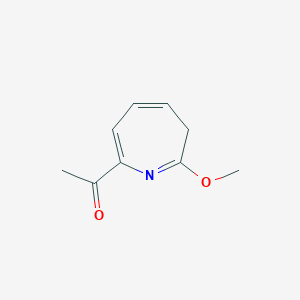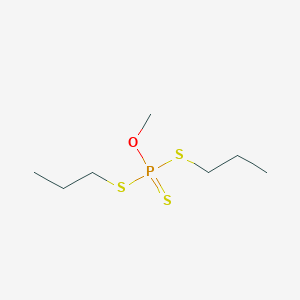![molecular formula C20H18N2O6 B13822421 N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide](/img/structure/B13822421.png)
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide is a complex organic compound characterized by the presence of multiple hydroxyl and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide typically involves the condensation of 2,3-dihydroxybenzoic acid with an appropriate amine derivative. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions usually include a solvent like dimethylformamide (DMF) and may require mild heating to ensure complete reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography would be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield quinones, while reduction of the amide group would produce an amine derivative.
Applications De Recherche Scientifique
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide involves its ability to chelate metal ions. This chelation process can inhibit the activity of metal-dependent enzymes or facilitate the transport of metal ions across biological membranes . The molecular targets and pathways involved include metal ion transporters and enzymes that require metal ions as cofactors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2,3-dihydroxybenzoyl)serine
- N-(3,5-dihydroxybenzoyl)-6-hydroxytryptamine
- N-(2,3-dihydroxybenzoyl)glycyl-O-[(2S,3R)-2-{[N-(2,3-dihydroxybenzoyl)glycyl]amino}-3-{[(2Z)-2-{[N-(2,3-dihydroxybenzoyl)glycyl]amino}-2-butenoyl]oxy}butanoyl]-L-threonine
Uniqueness
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide is unique due to its specific arrangement of functional groups, which allows for versatile chemical reactivity and strong metal ion chelation properties. This makes it particularly valuable in applications requiring precise control over metal ion interactions.
Propriétés
Formule moléculaire |
C20H18N2O6 |
|---|---|
Poids moléculaire |
382.4 g/mol |
Nom IUPAC |
N-[3-[(2,3-dihydroxybenzoyl)amino]cyclohexa-2,4-dien-1-yl]-2,3-dihydroxybenzamide |
InChI |
InChI=1S/C20H18N2O6/c23-15-8-2-6-13(17(15)25)19(27)21-11-4-1-5-12(10-11)22-20(28)14-7-3-9-16(24)18(14)26/h1-4,6-10,12,23-26H,5H2,(H,21,27)(H,22,28) |
Clé InChI |
JPLSTUIXEPHHBG-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC(=CC1NC(=O)C2=C(C(=CC=C2)O)O)NC(=O)C3=C(C(=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8H-[1,3]Thiazolo[5,4-e]indole](/img/structure/B13822339.png)



![2-(2-methylphenoxy)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B13822356.png)
![2-Naphthalenecarboxylic acid, 3-hydroxy-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B13822357.png)



![N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-({5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B13822379.png)

![(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a,9-diol](/img/structure/B13822396.png)

![[(2R,3R,4S,5R,6R)-6-[2-chloro-1-[[(2S,4R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] hexadecanoate](/img/structure/B13822399.png)
